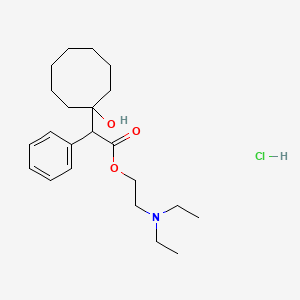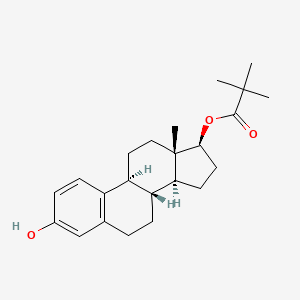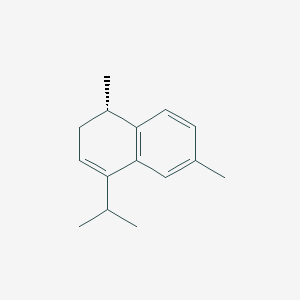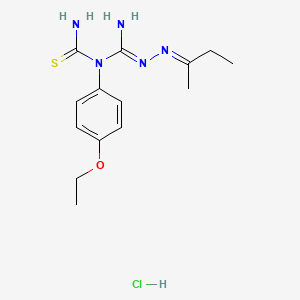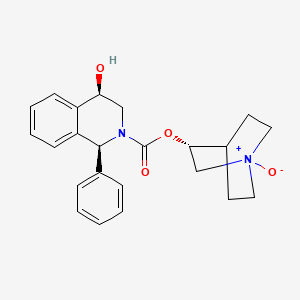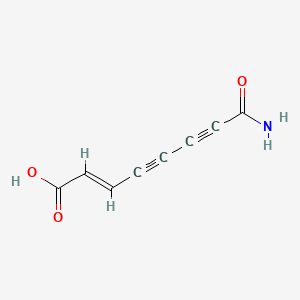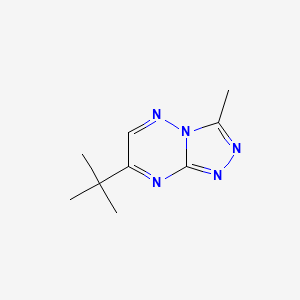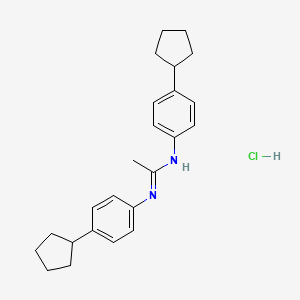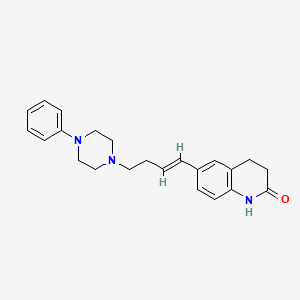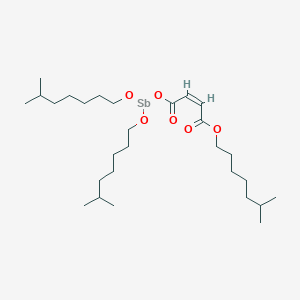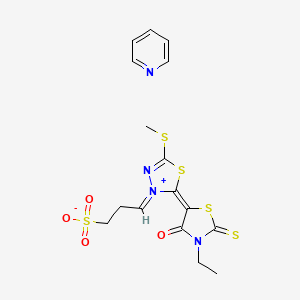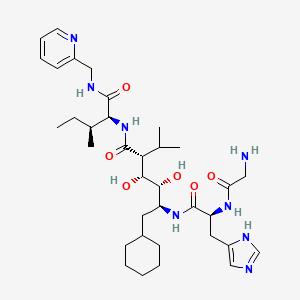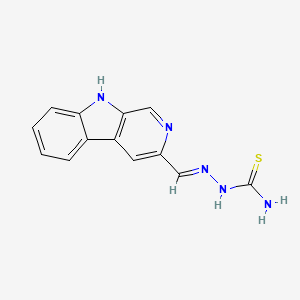
1,3-Dimethyl-4-(3-dimethylaminopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-4-(3-dimethylaminopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-(3-dimethylaminopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzodiazepine Core: This step involves the cyclization of a suitable precursor to form the benzodiazepine ring system. Common reagents used in this step include amines and aldehydes under acidic or basic conditions.
Introduction of the Dimethylaminopropionyl Group: This step involves the acylation of the benzodiazepine core with a dimethylaminopropionyl chloride or similar reagent. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Methylation: The final step involves the methylation of the nitrogen atoms in the benzodiazepine ring. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
1,3-Dimethyl-4-(3-dimethylaminopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzodiazepine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminopropionyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce reduced benzodiazepine derivatives.
科学的研究の応用
1,3-Dimethyl-4-(3-dimethylaminopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the reactivity and properties of benzodiazepines.
Biology: It is used in studies to understand the interaction of benzodiazepines with biological targets such as receptors and enzymes.
Medicine: Research on this compound contributes to the development of new therapeutic agents with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3-Dimethyl-4-(3-dimethylaminopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one involves its interaction with specific molecular targets in the body. The compound binds to benzodiazepine receptors, which are part of the gamma-aminobutyric acid (GABA) receptor complex. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular pathways involved include the modulation of ion channels and neurotransmitter release.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
1,3-Dimethyl-4-(3-dimethylaminopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to other benzodiazepines. Its unique dimethylaminopropionyl group provides additional sites for chemical modification and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
83622-03-1 |
|---|---|
分子式 |
C18H22N4O2 |
分子量 |
326.4 g/mol |
IUPAC名 |
10-[3-(dimethylamino)propanoyl]-1,3-dimethyl-5H-pyrrolo[2,3-c][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C18H22N4O2/c1-12-11-21(4)17-16(12)22(15(23)9-10-20(2)3)14-8-6-5-7-13(14)19-18(17)24/h5-8,11H,9-10H2,1-4H3,(H,19,24) |
InChIキー |
AKWRYCHGAVNVQC-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C2=C1N(C3=CC=CC=C3NC2=O)C(=O)CCN(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


